Toluene, 5-nitro-2-(4-nitrobenzylidenamino)-
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Overview
Description
(E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE is an organic compound characterized by the presence of nitro groups and a methanimine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE typically involves the condensation of 2-methyl-4-nitroaniline with 4-nitrobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of (E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with additional functional groups.
Scientific Research Applications
(E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and methanimine structure allow it to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE
- (E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-METHOXYPHENYL)METHANIMINE
- (E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-HYDROXYPHENYL)METHANIMINE
Uniqueness
(E)-N-(2-METHYL-4-NITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H11N3O4 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11N3O4/c1-10-8-13(17(20)21)6-7-14(10)15-9-11-2-4-12(5-3-11)16(18)19/h2-9H,1H3 |
InChI Key |
UZUVOVLKZVXKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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